molecular formula C14H10Cl2N4S B5885056 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole

5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole

Cat. No. B5885056
M. Wt: 337.2 g/mol
InChI Key: HERWPFWLDQWYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole, also known as DTT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole is not fully understood. However, it is believed that 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole exerts its effects by inhibiting the activity of certain enzymes involved in cell growth and inflammation. 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has also been found to have antioxidant properties. 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole is its relatively low toxicity, making it a safe compound for use in laboratory experiments. However, 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has been found to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has a short half-life, which can make it difficult to study its effects over a prolonged period of time.

Future Directions

There are several future directions for research on 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole. One area of interest is the development of 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole-based therapies for the treatment of cancer and inflammatory diseases. Another area of interest is the development of new synthesis methods for 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole that can improve its stability and half-life. Finally, further studies are needed to fully understand the mechanism of action of 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole and its effects on various cellular processes.

Synthesis Methods

5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with thiourea and phenylhydrazine. The final product is obtained through a cyclization reaction.

Scientific Research Applications

5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c15-12-7-4-8-13(16)11(12)9-21-14-17-18-19-20(14)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERWPFWLDQWYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole

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